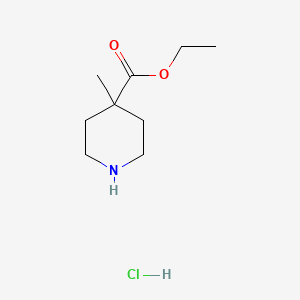

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride

Beschreibung

Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS: 225240-71-1) is a piperidine derivative with a methyl group at the 4-position of the piperidine ring and an ethyl ester carboxylate moiety. Its molecular formula is C₉H₁₇NO₂·HCl, with a molecular weight of 207.7 g/mol . The compound is primarily used in industrial and scientific research, particularly as a building block in organic synthesis and pharmaceutical development . Key physical properties include a boiling point of 259.9°C and a vapor pressure of 0.00991 mmHg at 25°C, though data on melting point, solubility, and flammability remain unavailable .

Eigenschaften

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVPAABDZYFQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598364 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-71-1 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Preparation Steps

Step 1: Catalytic Oxidation to Form Oxynitride Intermediate

- Starting Material: 4-picoline-2-carboxylic acid ethyl ester.

- Catalyst: Phospho-molybdic acid.

- Oxidant: Hydrogen peroxide is added dropwise.

- Solvent: Purified water.

- Conditions: The reaction mixture is warmed to 0–80 °C and maintained for 4–8 hours.

- pH Adjustment: After reaction, the mixture is cooled to room temperature and adjusted to alkaline pH.

- Extraction: The product is extracted using dichloromethane.

- Purification: Concentration followed by recrystallization from a petrol ether/ethyl acetate mixture yields 4-picoline-2-carboxylic acid ethyl ester oxynitride.

Step 2: Reduction to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

- Solvent: Methyl alcohol (methanol) or ethanol.

- Reducing Agent: Anhydrous formic acid ammonium.

- Catalyst: 10% palladium on charcoal.

- Conditions: Reaction under normal pressure at 0–50 °C for 1–20 hours (typical reaction time ~10 hours).

- Work-up: After completion, the catalyst is removed by filtration, and the filtrate is concentrated.

- Extraction: The concentrate is diluted with water and extracted with ethyl acetate.

- pH Adjustment: The organic phase is acidified with concentrated hydrochloric acid to pH 1 to precipitate the hydrochloride salt.

- Final Purification: The yellow solid obtained is recrystallized from ethanol/ethyl acetate to yield white crystalline this compound.

Representative Experimental Data

| Step | Reagents and Conditions | Quantity/Ratio | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxidation | 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2 | Ester:Water = 1: (variable), catalyst amount not specified | 0–80 °C | 4–8 h | Not specified | pH adjusted to alkaline after reaction |

| Extraction & Recrystallization | Dichloromethane extraction, petrol ether/ethyl acetate recrystallization | - | Room temp | - | - | Yields oxynitride intermediate |

| Reduction | Oxynitride, methanol, anhydrous formic acid ammonium, 10% Pd/C | 50 g oxynitride in 250 mL MeOH, 88.2 g formic acid ammonium, 50 g Pd/C | 30 °C | 10 h | 78% | Reaction monitored by TLC for completion |

| Work-up | Filtration, concentration, water addition, ethyl acetate extraction, acidification with HCl | - | Room temp | - | - | Final recrystallization yields pure hydrochloride salt |

Analysis of the Method

- Catalyst Efficiency: Phospho-molybdic acid acts as an effective catalyst for oxidation, enabling selective formation of the oxynitride intermediate.

- Reduction Conditions: The use of formic acid ammonium with palladium on charcoal under mild conditions (normal pressure, moderate temperature) ensures efficient reduction without over-reduction or side reactions.

- Purification: Multiple extraction and recrystallization steps ensure high purity of the final hydrochloride salt.

- Yield: The overall yield reported for the reduction and isolation of the hydrochloride salt is approximately 78%, which is considered efficient for such multi-step synthesis.

Summary Table of Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Oxidation temperature | 0–80 °C |

| Oxidation time | 4–8 hours |

| Reduction temperature | 0–50 °C (typical 30 °C) |

| Reduction time | 1–20 hours (typical 10 h) |

| Solvent for reduction | Methanol or ethanol |

| Catalyst for reduction | 10% Palladium on charcoal |

| Reducing agent | Anhydrous formic acid ammonium |

| Extraction solvents | Dichloromethane, ethyl acetate |

| Final purification solvent | Ethanol/ethyl acetate |

| Final product yield | ~78% |

Additional Notes

- The method is scalable and suitable for industrial production due to the use of readily available reagents and mild reaction conditions.

- The hydrochloride salt form improves the compound's stability and handling.

- The process avoids harsh reagents and extreme conditions, minimizing environmental and safety concerns.

Analyse Chemischer Reaktionen

Esterification and Salt Formation

The hydrochloride salt is synthesized via esterification of 4-methylpiperidine-4-carboxylic acid derivatives. A representative protocol involves:

-

Reagents : 4-methylpiperidine-2-carboxylic acid, thionyl chloride (SOCl₂), absolute ethanol .

-

Conditions : Reaction at 10 ± 5°C followed by reflux (5–6 hours).

-

Outcome : Formation of the ethyl ester hydrochloride salt through acid-catalyzed esterification .

Table 1: Esterification Reaction Parameters

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| SOCl₂, ethanol | Ethanol | Reflux | 5–6 h | N/A |

Nucleophilic Substitution Reactions

The piperidine nitrogen participates in substitution reactions with electrophilic agents. For example:

-

Reagents : Ethyl 6-chloro-5-cyano-2-methylnicotinate, DIPEA (N,N-diisopropylethylamine) .

-

Conditions : Heated to 80°C in DMA (dimethylacetamide) for 2 hours.

-

Outcome : Substitution at the piperidine nitrogen to form nicotinate derivatives with 89% yield .

Table 2: Substitution Reaction Optimization

| Substrate | Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Ethyl 6-chloro-5-cyano-2-methylnicotinate | DIPEA | DMA | 80°C | 2 h | 89% | |

| Ethyl 2,6-dichloronicotinate | DIPEA | DMF | 150°C (MW) | 10 min | 30% |

Microwave-Assisted Reactions

Microwave irradiation accelerates substitution reactions under high temperatures:

-

Reagents : Ethyl 2,6-dichloronicotinate, tert-butyl piperidine-4-carboxylate hydrochloride .

-

Conditions : 150°C for 10 minutes in DMF.

-

Outcome : Lower yield (30%) due to competing side reactions under harsh conditions .

Hydrolysis and Functional Group Interconversion

While direct data on hydrolysis is limited in the provided sources, analogous piperidine carboxylates undergo:

-

Ester Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Decarboxylation : Potential thermal decomposition pathways at elevated temperatures.

Key Findings from Experimental Data

-

Reagent Sensitivity : Reactions involving DIPEA in polar aprotic solvents (DMA, DMF) achieve higher yields compared to microwave-assisted methods .

-

Temperature Dependence : Prolonged heating at 80°C favors substitution, while short microwave bursts reduce efficiency .

-

Salt Stability : The hydrochloride salt remains stable during esterification but may require neutralization for further functionalization .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4-methylpiperidine-4-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Catalyst for Reactions : It is utilized as a catalyst in the synthesis of stilbene derivatives, which are important in the production of various pharmaceuticals .

- Intermediate for Peptide Synthesis : The compound is employed in peptide synthesis, particularly for the deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups, facilitating the formation of peptide bonds .

Medicinal Chemistry

The compound has notable implications in medicinal chemistry, particularly in drug design and development:

- Precursor for Active Pharmaceutical Ingredients (APIs) : this compound is an intermediate in the synthesis of argatroban, an anticoagulant used to treat thrombosis .

- Potential Anti-Malarial Agents : Research indicates that derivatives of 4-methylpiperidine can exhibit anti-malarial activity, making this compound relevant for developing new treatments against malaria .

Chemical Intermediates

As a chemical intermediate, this compound plays a crucial role in various synthetic pathways:

- Synthesis of Other Compounds : It is involved in the preparation of more complex molecules through various reactions, including esterification and hydrolysis processes . This versatility makes it valuable in both academic research and industrial applications.

Case Study 1: Synthesis of Argatroban

A method for synthesizing argatroban involves using this compound as an intermediate. The synthesis process includes several steps where this compound is transformed into argatroban through a series of chemical reactions that demonstrate its utility as a precursor .

Case Study 2: Development of Anti-Malarial Agents

Research has shown that modifications to the piperidine ring can lead to compounds with significant anti-malarial properties. This compound has been tested as part of these studies, showcasing its potential as a lead compound for further drug development against malaria .

Wirkmechanismus

The mechanism of action of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Isopropylpiperidine-4-carboxylate Hydrochloride

- CAS : 1186663-19-3

- Molecular Formula: C₁₁H₂₁NO₂·HCl

- Substituents : Isopropyl group at the 4-position.

- Properties : The bulkier isopropyl group increases steric hindrance and lipophilicity compared to the methyl analog. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

- Applications : Used in synthetic chemistry for modified piperidine scaffolds .

Ethyl Piperidine-4-carboxylate Hydrochloride

Meperidine Hydrochloride (Pethidine)

- CAS : 50-13-5

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Substituents : Phenyl group at the 4-position, methyl group at the 1-position.

- Properties : The phenyl group confers opioid receptor affinity, making it a potent analgesic.

- Applications : Clinically used as an opioid painkiller; regulated as a Schedule II controlled substance .

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

- CAS : 1779974-06-9

- Molecular Formula: C₈H₁₂F₂NO₂·HCl

- Substituents : Difluoro groups at the 3-position.

- Properties : Fluorination enhances metabolic stability and bioavailability.

- Applications : Key intermediate in fluorine-containing drug candidates .

Comparative Data Table

Key Research Findings

Structural Modifications and Reactivity

- Steric Effects: The methyl group in Ethyl 4-methylpiperidine-4-carboxylate HCl provides moderate steric hindrance, balancing reactivity and stability.

- Electron-Withdrawing Groups : Fluorine atoms in Methyl 3,3-difluoropiperidine-4-carboxylate HCl enhance electronegativity, improving resistance to oxidative degradation .

Pharmacological Relevance

- Meperidine HCl’s phenyl group enables µ-opioid receptor binding, a feature absent in non-aromatic analogs like Ethyl 4-methylpiperidine-4-carboxylate HCl. This highlights the critical role of aromaticity in opioid activity .

Biologische Aktivität

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a compound with notable biological activity, primarily due to its structural properties as a piperidine derivative. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₈ClN₁O₂

- Molar Mass : Approximately 207.7 g/mol

- Classification : Piperidine derivative

The compound features a piperidine ring substituted with ethyl and methyl groups, along with a carboxylate functional group, which contributes to its reactivity and biological activity .

This compound exhibits various mechanisms that mediate its biological effects:

- Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule that plays roles in inflammation and immune responses. NO mediates tumoricidal and bactericidal actions in macrophages and enhances the synthesis of pro-inflammatory mediators like IL6 and IL8 .

- CYP450 Interaction : It interacts with several cytochrome P450 enzymes, acting as a substrate for CYP450 3A4 while being a non-inhibitor for CYP450 2C9 and CYP450 2D6. This suggests potential implications for drug metabolism and interactions .

- P-Glycoprotein Substrate : The compound is identified as a substrate for P-glycoprotein, which may influence its absorption and distribution in the body .

Pharmacological Effects

This compound has demonstrated various pharmacological activities:

- Antimicrobial Activity : Exhibits bactericidal properties, particularly against certain strains of bacteria, making it a candidate for further investigation in antimicrobial therapy.

- Anti-inflammatory Effects : The compound's ability to enhance NO production correlates with its anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study on piperidine derivatives indicated that modifications at specific positions on the piperidine ring can enhance biological activity against various pathogens .

- Research focusing on related compounds found that structural variations significantly affect their efficacy against parasites, suggesting that this compound may also possess similar potential .

Data Table: Biological Activity Overview

Q & A

Q. How are spectral overlaps resolved in NMR and mass spectrometry for structural elucidation?

- Methodological Answer : For <sup>13</sup>C NMR, DEPT-135 distinguishes CH₂ (C4 methylene, δ 35–40 ppm) from quaternary carbons. In HRMS (ESI+), the molecular ion [M+H]<sup>+</sup> at m/z 220.1104 (calc. 220.1109) confirms the molecular formula. Collision-induced dissociation (CID) fragments at m/z 176 (loss of COOEt) and 98 (piperidine ring) validate the structure. 2D NMR (HSQC, HMBC) resolves overlapping proton signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.